Thiocholesterol

Lipid Bilayer Membrane Biophysics Sterol Solubility

Standard cholesterol stabilizers yield large, polydisperse nanoparticles. Thiocholesterol (CAS 1249-81-6) produces uniform ~2.5 nm Ag NPs-half the size of cholesterol-stabilized particles-maximizing surface area for catalysis and plasmonic sensing. • Ag NP diameter: 2.5-2.7 nm (vs. 5.5 nm with cholesterol) • Completely inhibits oxysterol formation in oxidized LDL • Forms defect-rich SAMs (~65% coverage) for porous membranes • Enables redox-triggered release in liposomal delivery

Molecular Formula C27H46S
Molecular Weight 402.7 g/mol
CAS No. 1249-81-6
Cat. No. B074070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocholesterol
CAS1249-81-6
Synonymsthiocholesterol
Molecular FormulaC27H46S
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C
InChIInChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyQGVQZRDQPDLHHV-DPAQBDIFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocholesterol: Core Attributes of a Thiol Sterol


Thiocholesterol (5-cholestene-3β-thiol) is a sulfur-containing analog of cholesterol where the 3β-hydroxyl group is replaced by a thiol (-SH) moiety . This seemingly minor substitution fundamentally alters the compound's physicochemical and biological interactions. It retains the characteristic sterol ring structure responsible for membrane integration but gains the unique reactivity and binding properties of a thiol group, enabling covalent attachment to metal surfaces [1], participation in redox-sensitive disulfide chemistry [2], and distinct lipid bilayer behavior [3].

Thiocholesterol vs. Cholesterol: Substitution Limitations


While thiocholesterol is structurally similar to cholesterol, replacing the hydroxyl group with a thiol introduces profound differences that preclude simple substitution. The -SH group alters hydrogen bonding capacity, which directly impacts membrane solubility and ordering [1]. It imparts strong nucleophilic character, enabling covalent bond formation with metal surfaces and electrophilic groups, a property absent in cholesterol [2]. Furthermore, the thiol group enables redox-responsive behavior through reversible disulfide bond formation, a key feature for advanced drug delivery systems that cholesterol-based lipids cannot replicate [3]. These quantitative differences, detailed below, necessitate a careful evaluation of which sterol is fit for a given research purpose.

Thiocholesterol: Quantitative Evidence vs. Cholesterol and Analogs


Reduced Bilayer Solubility and Ordering vs. Cholesterol

In egg phosphatidylcholine (EPC) liposomes, the maximum molar incorporation of thiocholesterol is significantly lower than that of cholesterol. Thiocholesterol reaches a maximum of 19 mol%, whereas cholesterol is soluble up to 66 mol% in comparable monounsaturated PC bilayers [1]. This lower solubility is directly linked to the reduced hydrogen bonding capacity of the thiol group, which weakens membrane ordering. A cholestane spin probe confirmed that the degree of phospholipid ordering induced by thiocholesterol is significantly weaker than that induced by cholesterol at equivalent concentrations [1].

Lipid Bilayer Membrane Biophysics Sterol Solubility

Smaller, More Monodisperse Silver Nanoparticles vs. Cholesterol

When used as a stabilizing ligand during the borohydride reduction synthesis of silver nanoparticles (SNPs), thiocholesterol produces particles with a significantly smaller average diameter and a tighter size distribution compared to cholesterol [1]. TEM analysis revealed that SNPs stabilized by thiocholesterol had an average size of 2.7 ± 0.6 nm, while those stabilized by cholesterol under identical conditions measured 5.5 ± 1.0 nm [1]. This was further corroborated by another study reporting sizes of 2.5 ± 0.4 nm for thiocholesterol-stabilized SNPs versus 5.5 ± 0.8 nm for cholesterol-stabilized SNPs [2].

Nanoparticle Synthesis Silver Nanoparticles Colloidal Stability

Superior LDL Antioxidant Protection

In a comparative study of copper-induced LDL oxidation, thiocholesterol (SH-Chol) was identified as the most effective antioxidant among a panel that included cysteine, glutathione, 2-mercaptoethanol, dithiothreitol, probucol, and thiopalmitic acid [1]. Crucially, thiocholesterol completely inhibited the formation of oxysterols, specifically 7-hydroxycholesterol and 7-ketocholesterol, which are established biomarkers of oxidative stress [1]. It also suppressed the degradation of endogenous α-tocopherol (Vitamin E) within the LDL particles, demonstrating a multi-faceted protective mechanism [1].

Antioxidant Lipid Peroxidation Low-Density Lipoprotein (LDL)

Altered Solubility and Hydrogen Bonding in DPPC Bilayers

Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy studies on DPPC bilayers revealed critical differences between thiocholesterol (tChol) and cholesterol (Chol). While Chol is fully soluble in gel-state DPPC bilayers at low temperatures, tChol is not [1]. Furthermore, FTIR analysis showed that tChol incorporation increases hydrogen bonding to the DPPC ester carbonyls, a phenomenon not observed with Chol or cholesterol sulfate [1]. In terms of thermal stability, tChol thermally stabilizes fluid DPPC bilayer domains, but decreases the cooperativity and enthalpy of the main phase transition less strongly than Chol, indicating it is less miscible [1].

Differential Scanning Calorimetry (DSC) FTIR Spectroscopy Lipid Phase Behavior

Defect-Rich SAMs on Gold Surfaces

The formation of self-assembled monolayers (SAMs) on gold surfaces is a key application. However, the SAM formed directly from thiocholesterol is less ordered and denser than those formed from cholesterol-based thiols with engineered spacer groups. Pure SAMs generated from thiocholesterol are described as having a defect-rich monolayer, with one study estimating only about 65% surface coverage [1]. In contrast, double-chained cholesterol-based thiols and single-chained analogs with a methylene spacer produce denser, better-ordered monolayers that more closely resemble SAMs from normal alkanethiols [2].

Self-Assembled Monolayer (SAM) Surface Chemistry Interfacial Properties

Enhanced Liposome Immobilization

In the context of covalently immobilizing liposomes onto a polymer gel via disulfide bond formation, thiocholesterol outperformed simple alkanethiols. A study comparing three different thiols—1-octanethiol, 1-hexadecanethiol, and thiocholesterol—found that the extent of liposome immobilization was slightly higher when thiocholesterol was incorporated into the liposome membrane [1]. Under typical conditions using 25 mol% 1-octanethiol, 82% of liposomal phosphatidylcholine was immobilized [1].

Liposome Immobilization Biosensor Drug Delivery

Thiocholesterol: Research and Industrial Applications


Monodisperse Silver Nanoparticle Synthesis

Procure Thiocholesterol for the synthesis of silver nanoparticles (SNPs) where a smaller, more uniform size distribution is required. Evidence shows that Thiocholesterol yields SNPs with an average diameter of ~2.5-2.7 nm, approximately half the size of those stabilized by cholesterol (5.5 nm) [1]. This size reduction translates to a higher surface area-to-volume ratio, enhancing performance in catalytic applications and providing distinct optical properties for plasmonic sensing or imaging [1].

Oxidative Stress Studies in Lipoprotein Models

Use Thiocholesterol as a research tool to study lipid peroxidation. Its demonstrated ability to completely inhibit the formation of key oxysterols (7-hydroxycholesterol and 7-ketocholesterol) in copper-oxidized LDL [1] makes it a valuable positive control or mechanistic probe. Its performance surpasses that of common antioxidants like glutathione and probucol [1], allowing for more sensitive assays and a clearer understanding of oxidative damage pathways.

Defect-Rich SAMs for Nanoporous Surfaces

Leverage the inherent imperfection of Thiocholesterol SAMs on gold. Evidence indicates that Thiocholesterol forms a defect-rich monolayer with approximately 65% surface coverage [1]. This controlled porosity is a valuable characteristic for developing nanoporous membranes, electrochemical sensors with enhanced analyte access, and surfaces that can be further functionalized through the exposed gold sites [1].

Redox-Responsive Liposomes for Triggered Drug Release

Incorporate Thiocholesterol into the lipid bilayer of liposomes to introduce a redox-sensitive 'trigger' for content release. The thiol group allows for reversible disulfide bond formation, a feature exploited in the development of thiocholesterol-based cationic lipids (TCLs) [1]. These TCLs can package nucleic acids and then release them upon exposure to reducing agents like dithiothreitol [1], mimicking the intracellular environment and enabling spatiotemporally controlled delivery.

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